2-{[(4-Bromophenyl)sulfonyl]amino}-4-methylpentanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(4-Bromophenyl)sulfonyl]amino}-4-methylpentanoic acid typically involves the reaction of 4-bromobenzenesulfonyl chloride with 4-methylpentanoic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance efficiency and reduce costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other substituents.
Substitution: The bromine atom in the compound can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium azide or potassium thiolate can be used in the presence of a suitable catalyst.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Dehalogenated products.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
2-{[(4-Bromophenyl)sulfonyl]amino}-4-methylpentanoic acid is extensively used in proteomics research due to its ability to interact with specific proteins and enzymes . It is also utilized in medicinal chemistry for the development of potential therapeutic agents. Additionally, the compound finds applications in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-{[(4-Bromophenyl)sulfonyl]amino}-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making the compound valuable for studying enzyme mechanisms and developing inhibitors.
Comparison with Similar Compounds
- 2-{[(4-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid
- 2-{[(4-Fluorophenyl)sulfonyl]amino}-4-methylpentanoic acid
- 2-{[(4-Methylphenyl)sulfonyl]amino}-4-methylpentanoic acid
Comparison: 2-{[(4-Bromophenyl)sulfonyl]amino}-4-methylpentanoic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. Compared to its chloro, fluoro, and methyl analogs, the bromine-containing compound may exhibit different binding affinities and selectivities, making it a valuable tool for studying structure-activity relationships in medicinal chemistry.
Properties
IUPAC Name |
2-[(4-bromophenyl)sulfonylamino]-4-methylpentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO4S/c1-8(2)7-11(12(15)16)14-19(17,18)10-5-3-9(13)4-6-10/h3-6,8,11,14H,7H2,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPKNKAQMAGNSR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377540 |
Source
|
Record name | N-(4-Bromobenzene-1-sulfonyl)leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68305-78-2 |
Source
|
Record name | N-(4-Bromobenzene-1-sulfonyl)leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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